Ro10-5824

Description

Contextualizing Dopamine (B1211576) D4 Receptor (D4R) Pharmacology and Its Significance

The dopamine D4 receptor (D4R) is a member of the D2-like subfamily of G protein-coupled receptors, which also includes the D2 and D3 receptors. These receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP levels. wikipedia.org While D2-like receptors share this signaling mechanism and exhibit sequence homology, they differ significantly in their distribution within the brain and at the subcellular level. acs.org

The D4 receptor is predominantly expressed in brain regions such as the prefrontal cortex, hippocampus, amygdala, and basal ganglia. patsnap.com These areas are critically involved in cognitive functions, emotional processing, and executive control. patsnap.com This unique distribution contrasts with the higher expression of D2 and D3 receptors primarily in the striatum, basal ganglia, and pituitary gland, regions associated with motor control and endocrine regulation, and often linked to the side effects of D2-targeting antipsychotic drugs. acs.org

The distinct localization of D4Rs in areas vital for higher cognitive functions has made them a subject of significant academic interest. Dysfunction in D4R signaling has been implicated in several neuropsychiatric conditions, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), bipolar disorder, and substance use disorders. wikipedia.orgpatsnap.comchemrxiv.org Furthermore, polymorphisms in the DRD4 gene, which encodes the D4 receptor, particularly a variable number tandem repeat (VNTR) in exon 3, have been associated with individual differences in traits related to impulse control and conditions like ADHD and substance use disorders. wikipedia.orgnih.govwikidoc.org This genetic link further underscores the significance of D4R pharmacology in understanding the biological basis of these complex behaviors and disorders.

Research into D4R ligands, including agonists and antagonists, is ongoing to explore their potential as therapeutic agents. The ability to selectively modulate D4R activity, particularly in the prefrontal cortex and hippocampus, is being investigated as a strategy to address cognitive deficits and other symptoms associated with these conditions. acs.org

Overview of Ro10-5824 as a Selective Dopamine D4 Receptor Partial Agonist

This compound is a chemical compound that has emerged in academic research as a valuable tool for investigating the role of the dopamine D4 receptor. It is characterized as a selective dopamine D4 receptor partial agonist. medchemexpress.comnih.govbio-techne.com This means that this compound binds to the D4 receptor and activates it, but the maximal response it elicits is lower than that of a full agonist, such as dopamine itself. patsnap.compsu.eduoup.com

The selectivity of this compound for the D4 receptor is a key feature that makes it useful in research. In in vitro binding studies, this compound has demonstrated high affinity for the human D4 receptor, with a reported Ki value of approximately 5.2 nM. medchemexpress.combio-techne.compsu.edumedchemexpress.com Crucially, it exhibits significant selectivity over other dopamine receptor subtypes, showing approximately 250-fold selectivity against the human D3 receptor and over 1000-fold selectivity against human D1, D2, and D5 receptors. medchemexpress.combio-techne.compsu.edu This high degree of selectivity allows researchers to probe the specific functions of the D4 receptor with minimal confounding effects from interactions with other dopamine receptor subtypes.

Functional assays, such as [35S]GTPγS binding experiments using cell membranes expressing the human D4.4 receptor, have confirmed the partial agonist activity of this compound. medchemexpress.combio-techne.compsu.eduoup.com In these assays, this compound stimulates [35S]GTPγS binding with an EC50 value around 205 nM and a maximal induction level significantly below that of dopamine, typically around 36% above basal levels. medchemexpress.combio-techne.compsu.edu This partial agonism profile is considered important as it may allow for a more subtle modulation of D4 receptor activity compared to full agonists, potentially offering a better therapeutic window by avoiding excessive receptor stimulation. patsnap.com

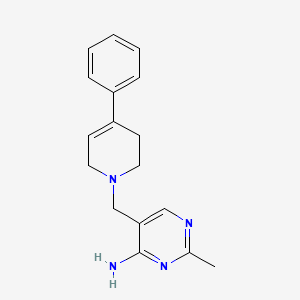

The chemical structure of this compound consists of a pyrimidine (B1678525) ring attached to a phenyl-substituted dihydro-pyridine moiety. ontosight.ai Its molecular formula is C17H20N4, and its molecular weight is 280.375 g/mol (for the free base). wikipedia.org The compound is often studied in its dihydrochloride (B599025) salt form, which has a molecular weight of 353.29 g/mol . medchemexpress.combio-techne.com

Academic research utilizing this compound has explored its effects in various animal models to understand the role of D4R activation in behavior and neurophysiology. Studies in mice have shown that this compound can increase novel object exploration, suggesting a role for D4R stimulation in novelty seeking behavior. nih.govpsu.eduresearchgate.netresearchgate.net Research in common marmosets has indicated that this compound can improve performance in tasks assessing executive functions, such as the object retrieval detour task, and is associated with increased baseline gamma band activity in the frontal cortex, a neurophysiological correlate linked to attention and behavioral inhibition. nih.govmedchemexpress.cn Furthermore, studies in rats have shown that this compound can decrease potassium-induced glutamate (B1630785) release in the striatum, suggesting a role in modulating glutamatergic neurotransmission. nih.gov These findings collectively highlight the utility of this compound as a research tool to elucidate the diverse functions mediated by the dopamine D4 receptor.

Key Research Findings with this compound

| Study Model | Behavioral/Neurophysiological Effect | Key Finding | Citation |

| C57 Mice | Novel object exploration | Increased novel object exploration | nih.govpsu.eduresearchgate.netresearchgate.net |

| Common Marmosets | Object retrieval detour task performance, Frontal cortex gamma activity | Improved success rate in the task; Increased baseline gamma band activity | nih.govmedchemexpress.cn |

| Rat Striatal Slices | Potassium-induced glutamate release | Decreased glutamate release | nih.gov |

| Rats | Novel object recognition | Improved performance in a temporally induced deficit model (studied alongside A-412997, with this compound also cited for similar effects) | researchgate.net |

In Vitro Binding and Functional Data for this compound

| Assay Type | Target Receptor | Value | Description | Citation |

| Binding Affinity | Human D4R | Ki = 5.2 ± 0.9 nM | High affinity binding | medchemexpress.combio-techne.compsu.edumedchemexpress.com |

| Selectivity vs D3 | Human D3R | > 250-fold selective | Significantly lower affinity for D3R | medchemexpress.combio-techne.compsu.edu |

| Selectivity vs D1, D2, D5 | Human D1, D2, D5 | > 1000-fold selective | Minimal affinity for D1, D2, and D5 receptors | medchemexpress.combio-techne.compsu.edu |

| Functional Activity | Human D4.4R | EC50 = 205 ± 67 nM | Potency in stimulating GTPγS binding | medchemexpress.combio-techne.compsu.edu |

| Functional Activity | Human D4.4R | Maximal induction = 36 ± 4% above basal | Partial agonist efficacy | medchemexpress.combio-techne.compsu.edu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABDATZAOUSYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029525 | |

| Record name | 2-Methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189744-46-5 | |

| Record name | 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189744-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-10-5824 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-10-5824 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X35VUU4YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Ro10 5824 Action

Dopamine (B1211576) D4 Receptor Agonism and Partial Agonism Signaling Pathways

Ro10-5824 functions as a selective ligand for the dopamine D4 receptor (D4R). In vitro binding data indicate that this compound exhibits high affinity for the D4R, demonstrating significantly lower affinity for other dopamine receptor subtypes, including D1, D2, D3, and D5 receptors. Specifically, it shows approximately 250-fold selectivity for D4R over human D3R and greater than 1000-fold selectivity over human D1, D2, and D5 receptors. psu.edu Functional assays characterize this compound as a partial agonist at the D4R. psu.eduwikipedia.orgnih.govoup.comnih.gov

G-Protein Coupled Receptor Activation (e.g., [35S]GTPγS binding)

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.orgescholarship.orgacs.org The activation of Gi/Go proteins can be measured using [35S]GTPγS binding assays, where the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the activated G protein is quantified. psu.edunih.govoup.comoup.comresearchgate.net

Studies utilizing [35S]GTPγS binding assays in cells expressing human D4.4 receptors have shown that this compound stimulates [35S]GTPγS binding, indicative of G protein activation. psu.edunih.govoup.comoup.comresearchgate.net this compound has been reported to stimulate [35S]GTPγS binding with an EC50 value of 205 ± 67 nM and a maximal induction of 36 ± 4% above basal levels in CHO-D4.4 cell membranes. psu.edu This level of maximal activation, relative to a full agonist like dopamine, confirms its classification as a partial agonist in this system. nih.govoup.comoup.comresearchgate.net The stimulation of [35S]GTPγS binding induced by this compound in CHO-D4.4 membranes is blocked by dopaminergic antagonists such as haloperidol (B65202) and clozapine (B1669256), with IC50 values consistent with their known affinities for the D4.4 receptor. psu.edu

The efficacy of agonists in stimulating [35S]GTPγS binding at D4.4 receptors can be influenced by experimental conditions, such as NaCl concentration. Increasing NaCl concentration from 30 mM to 100 mM has been shown to reduce agonist efficacy in [35S]GTPγS binding assays. nih.govoup.comoup.comresearchgate.net

Here is a table summarizing representative data from [35S]GTPγS binding assays:

| Compound | Receptor | EC50 (nM) | Emax (% vs. Dopamine) | Assay Condition | Reference |

| This compound | hD4.4 | 205 ± 67 | 36 ± 4 | CHO-D4.4 membranes | psu.edu |

| Apomorphine | hD4.4 | - | 20-60 | CHO-hD4.4 membranes, 30 mM NaCl | nih.govoup.comoup.comresearchgate.net |

| Dopamine | hD4.4 | - | 100 | CHO-hD4.4 membranes | nih.govoup.comoup.comresearchgate.net |

Modulation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels

Dopamine D2-like receptors, including D4Rs, can modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Activation of D2-like receptors leads to the activation of Gi/Go proteins, whose βγ subunits can directly activate GIRK channels, resulting in an outward potassium current and neuronal hyperpolarization.

Studies using Xenopus laevis oocytes co-expressing human D4.4 receptors and GIRK channels have investigated the ability of D4R ligands to modulate GIRK currents. Selective D4 agonists, including this compound, have been shown to stimulate GIRK currents in this system, indicating functional coupling between D4 receptors and GIRK channels. nih.govoup.comoup.comresearchgate.net While specific data for this compound's efficacy in stimulating GIRK currents were not explicitly detailed in the provided snippets, other selective D4 agonists like ABT724, CP226269, and PD168077 demonstrated significant efficacy (Emax 70–80%) in stimulating GIRK currents. nih.govoup.comoup.comresearchgate.net This suggests that this compound, as a partial D4 agonist, would also be expected to modulate GIRK channels, albeit potentially with lower efficacy compared to full agonists.

Dopamine D2S-D4 Receptor Heteromer Functionality

Dopamine receptors can form heteromers, which are complexes of two or more distinct receptor subtypes. Evidence suggests the formation of functional heteromers between dopamine D2S (short isoform of D2) and D4 receptors, particularly the D4.2 and D4.4 variants. nih.gov This heteromerization can lead to unique signaling properties distinct from those of the individual receptors. acs.orgnih.gov

Studies using Bioluminescence Resonance Energy Transfer (BRET) have provided evidence for the formation of heteromers between D2S and D4.2 or D4.4 variants. nih.gov However, the D4.7 variant, which is associated with ADHD, has been shown to fail to form heteromers with the D2S receptor. nih.gov

Impact on Mitogen-Activated Protein Kinase (MAPK) Signaling (ERK1/2 phosphorylation)

Mitogen-Activated Protein Kinases (MAPKs), specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), are involved in various cellular processes, including cell proliferation, differentiation, and survival. cellsignal.com Dopamine receptors can influence MAPK signaling pathways. nih.gov

In cells co-transfected with D2S and D4 receptors (D4.2 or D4.4 variants), stimulation with selective D4 agonists like this compound has been shown to activate MAPK signaling, as measured by ERK1/2 phosphorylation. nih.govresearchgate.net Interestingly, in the context of the D2S-D4 heteromer, stimulation of D2S receptors has been observed to potentiate D4 receptor-mediated MAPK activation. nih.gov This functional interaction, where D2S activation enhances the effect of D4 activation on MAPK signaling, was observed in cells expressing D2S with D4.2 or D4.4, but not with the D4.7 variant. nih.govresearchgate.net

Dose-response experiments with this compound have been conducted to assess its impact on ERK1/2 phosphorylation in cells expressing D4 receptor variants alone or co-expressing D2S and D4 receptors. nih.govresearchgate.net While this compound alone can stimulate MAPK, the co-activation of D2S receptors significantly influences the potency of this compound in stimulating ERK1/2 phosphorylation within the heteromer context. For instance, in cells co-transfected with D2S and D4.4, the EC50 for this compound-induced ERK1/2 phosphorylation was lower in the presence of a D2/3 agonist (quinelorane) compared to its absence. researchgate.net

Here is a table showing the effect of quinelorane (B1678682) on this compound potency for ERK1/2 phosphorylation in co-transfected cells:

| Cell Transfection | D4 Variant | Quinelorane (50 nM) | This compound EC50 (nM) | Statistical Significance | Reference |

| D2S + D4 | D4.2 | Absent | 26 ± 1 | P<0.01 | researchgate.net |

| D2S + D4 | D4.2 | Present | 9 ± 1 | P<0.01 | researchgate.net |

| D2S + D4 | D4.4 | Absent | 23 ± 1 | P<0.01 | researchgate.net |

| D2S + D4 | D4.4 | Present | 7 ± 1 | P<0.01 | researchgate.net |

| D2S + D4 | D4.7 | Absent | 22 ± 1 | N.S. | researchgate.net |

| D2S + D4 | D4.7 | Present | 18 ± 1 | N.S. | researchgate.net |

This data highlights the functional interaction within the D2S-D4.2 and D2S-D4.4 heteromers, where D2S activation potentiates the effect of this compound on MAPK signaling, an interaction not observed with the D4.7 variant. nih.govresearchgate.net

Interactions with Neurotransmitter Systems

Beyond its primary interaction with dopamine D4 receptors, this compound has been implicated in modulating other neurotransmitter systems, particularly glutamatergic neurotransmission.

Modulation of Glutamatergic Neurotransmission

Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain and plays a crucial role in various cognitive functions, including learning and memory. openaccessjournals.comnih.gov Dopamine receptors, including D4Rs, can interact with and modulate glutamatergic signaling. nih.govnih.gov

Studies have shown that D4 receptors are localized in cortico-striatal glutamatergic terminals, where they can selectively modulate glutamatergic neurotransmission. nih.gov In vivo studies in the rat ventral striatum have investigated the effect of local perfusion with the D4 receptor agonist this compound on basal extracellular levels of glutamate. nih.govresearchgate.net These studies indicate that this compound can influence glutamate release. nih.govresearchgate.net For example, local perfusion of this compound in the ventral striatum increased basal extracellular concentrations of glutamate. nih.govresearchgate.net This effect was prevented by co-perfusion with a D4 receptor antagonist, L-745,870, which itself had no effect on glutamate levels. nih.gov

This modulation of glutamatergic neurotransmission by this compound through D4 receptor activation suggests a mechanism by which this compound may influence cognitive processes and other brain functions where dopamine-glutamate interactions are critical. nih.govnih.govresearchgate.net

Effects on Striatal Glutamate Release

Studies have indicated that this compound, as a D4R agonist, can decrease potassium-induced glutamate release in slices of the dorsal and ventral striatum in rats. This effect is counteracted by a selective D4R antagonist, suggesting a specific D4 receptor-mediated modulation of glutamate release in the striatum nih.gov. In vivo microdialysis experiments in the ventral striatum (nucleus accumbens) of freely moving rats demonstrated that local perfusion of this compound produced a dose-dependent decrease in the extracellular concentration of glutamate nih.gov. This suggests that inhibitory D4 receptors are located on glutamatergic terminals in the striatum, and their activation by agonists like this compound leads to a decrease in basal glutamate release nih.gov.

Data on the effect of this compound on K+-stimulated [3H]glutamate release in striatal slices:

| Treatment | Relative Area Under the Curve (Mean ± S.E.M.) |

| Control | Baseline |

| RO 10-5824 (100 nM) | Significantly decreased compared to control nih.gov |

| Quinelorane (100 nM) | Significantly decreased compared to control nih.gov |

| RO 10-5824 + Quinelorane | Significantly decreased compared to control and single treatments nih.gov |

Dose-response experiments in striatal slices showed that increasing concentrations of this compound decreased K+-stimulated [3H]glutamate release nih.gov. The IC50 value for this compound alone was reported as 15 nM (with a confidence interval of 6.55-35.15 nM) nih.gov.

Interactions with GABAergic Neurotransmission

This compound has been shown to influence GABAergic neurotransmission, particularly in the context of modulating inhibitory networks.

Role of Parvalbumin (PV) Interneurons in Modulating Inhibitory Networks

Research suggests a role for the dopamine D4 receptor in regulating GABAergic transmission and gamma oscillations, which are important for the synchronization of neural activities researchgate.netnih.gov. Studies using a rat model of sepsis-induced cognitive impairment found that treatment with the D4 receptor agonist this compound was able to reverse several abnormalities, including a decreased frequency of miniature inhibitory postsynaptic currents (mIPSCs) in the CA1 region of the hippocampus nih.govnih.gov. This indicates that this compound normalized the decreased inhibitory drive received by CA1 neurons in this model nih.gov.

Furthermore, sepsis was associated with significantly decreased expressions of both parvalbumin (PV) and the dopamine D4 receptor nih.govnih.gov. PV interneurons are crucial for modulating inhibitory networks and are implicated in various psychiatric disorders when dysfunctional nih.govnih.gov. The ability of this compound to reverse the decreased mIPSC frequency and restore cognitive function in this model suggests that sepsis might disrupt the PV interneuron-mediated network function in a manner dependent on the D4 receptor nih.govnih.gov.

Data on the effect of this compound on mIPSC frequency in hippocampal CA1 neurons in a sepsis model:

| Group | mIPSC Frequency (Hz, Mean ± SD) |

| Sham + NS | 4.3 ± 1.2 nih.gov |

| CLP + NS | 2.8 ± 1.0 nih.gov |

| CLP + RO-10-5824 | 4.2 ± 1.1 nih.gov |

Note: CLP refers to cecal ligation and puncture (sepsis model), NS refers to normal saline. Data is from a study on sepsis-induced cognitive impairments nih.gov.

Additionally, this compound treatment reversed the sepsis-induced decrease in slow gamma band power in the hippocampal CA1 area, further supporting its role in modulating inhibitory network function nih.govaging-us.com.

Circadian Rhythm System Modulation

This compound has been implicated in the modulation of the circadian rhythm system, particularly through its effects on melatonin (B1676174) synthesis and its interaction with adrenergic receptors in the pineal gland.

Effects on Melatonin Synthesis and Release (e.g., in the Pineal Gland)

The pineal gland plays a key role in the circadian rhythm by synthesizing and releasing melatonin, a hormone that controls sleep patterns and the internal body clock healthdirect.gov.aupatient.info. Melatonin synthesis and release in the pineal gland are regulated by adrenergic receptors nih.govub.edu.

Studies have investigated the effects of this compound on melatonin synthesis and release in isolated pineal glands. While treatment with this compound alone did not show an increase in melatonin synthesis or release compared to basal levels, it demonstrated a negative cross-talk with adrenergic receptors nih.gov. When pineal glands were treated with adrenergic agonists (phenylephrine or isoproterenol) in the presence of this compound, a complete block in the ability of the adrenergic ligands to increase melatonin synthesis or release was observed nih.gov. This suggests that under certain conditions, dopamine D4 receptors, when activated by agonists like this compound, can inhibit the adrenergic receptor-mediated stimulation of melatonin production and release in the pineal gland nih.gov.

Adrenergic and Dopamine D4 Receptor Heteromerization in Circadian Regulation

Research has revealed that the regulation of melatonin synthesis and release in the pineal gland involves a circadian-related heteromerization of adrenergic receptors (specifically α1B and β1) and dopamine D4 receptors nih.govub.edunih.govplos.org. This heteromerization provides a mechanism through which dopamine, acting via D4 receptors, can inhibit adrenergic receptor signaling nih.gov.

Co-activation of cells co-expressing D4 and adrenergic receptors with this compound and either phenylephrine (B352888) (α1B agonist) or isoproterenol (B85558) (β1 agonist) induced a significant decrease in downstream signaling molecules like phosphorylated ERK 1/2 and completely blocked the formation of phosphorylated Akt/PKB compared to stimulation with a single agonist alone nih.govplos.org. This negative cross-talk between D4 and adrenergic receptors, observed in both transfected cells and the pineal gland, suggests that the formation of α1B-D4 and β1-D4 receptor heteromers allows dopamine to modulate the circadian signals emanating from the pineal gland by controlling adrenergic inputs nih.govnih.govplos.org. This heteromerization has been described as a circadian-controlled receptor heteromer nih.gov.

Pharmacological Profile and Receptor Selectivity of Ro10 5824

Dopamine (B1211576) D4 Receptor Binding Affinity and Efficacy

Ro10-5824 has been characterized as a selective ligand for the dopamine D4 receptor. In vitro binding studies have demonstrated that this compound exhibits high affinity for the D4R. For instance, studies using human D4.4 receptors have reported a high affinity binding with a Ki value of 5.2 ± 0.9 nM. Another study noted pKi values in the range of 7–8 for selective D4 receptor agonists, including this compound. oup.com

Regarding efficacy, this compound functions as a partial agonist at the D4R in functional assays. oup.com Assays measuring the activation of G proteins, such as the 35S-GTPγS binding assay, are considered effective in detecting partial agonism. In these assays using CHO-D4.4 cell membranes, this compound stimulated 35S-GTPγS binding with an EC50 value of 205 ± 67 nM and a maximal induction of 36 ± 4% above the basal level. Compared to dopamine, which showed a maximal induction of 88.2 ± 4.6% in the same assay, this compound's profile is consistent with partial agonism. Functional characterization using β-arrestin assays showed an Emax of 22.5% and an EC50 of 473 nM, while cAMP inhibition assays revealed a higher efficacy with an Emax of 61.9% and an EC50 of 2.7 nM. acs.org The differing efficacy observed depending on the assay is likely influenced by factors such as spare receptors or signal amplification. acs.org

Based on these findings, this compound is considered a potent and highly selective partial agonist at the D4R. acs.org

Here is a summary of binding affinity and efficacy data for this compound:

| Assay Type | Receptor | Parameter | Value | Notes | Source |

| Radioligand Binding | hD4R | Ki | 5.2 ± 0.9 nM | High affinity binding | |

| Radioligand Binding | hD4.4R | pKi | 7-8 | High affinity range for selective D4 agonists | oup.com |

| 35S-GTPγS Binding | hD4.4R | EC50 | 205 ± 67 nM | Partial agonist activity | |

| 35S-GTPγS Binding | hD4.4R | Emax | 36.3 ± 3.7% | Relative to dopamine (88.2 ± 4.6%) | |

| β-arrestin Recruitment | D4R | EC50 | 473 nM | Partial agonist activity | acs.org |

| β-arrestin Recruitment | D4R | Emax | 22.5% | acs.org | |

| cAMP Inhibition | D4R | EC50 | 2.7 nM | Partial agonist activity | acs.org |

| cAMP Inhibition | D4R | Emax | 61.9% | acs.org |

Dopamine D4 Receptor Subtype Selectivity Profile

A key characteristic of this compound is its significant selectivity for the dopamine D4 receptor over other dopamine receptor subtypes. oup.com The dopamine receptor family is broadly divided into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4). tocris.comnih.gov this compound demonstrates preferential binding and activity at the D4R within the D2-like family and high selectivity over the D1-like receptors.

Selectivity over Dopamine D1, D2, D3, and D5 Receptors

Studies have consistently shown that this compound possesses substantial selectivity for the D4 receptor compared to the D1, D2, D3, and D5 subtypes. In vitro binding data indicates over 1000-fold selectivity for D4R versus human D1 and D5 receptors. Against the human D2 receptor, this compound also shows high selectivity, exceeding 1000-fold.

Selectivity over the D3 receptor is also notable, with this compound demonstrating 250-fold selectivity for D4R versus human D3R. Another study using [3H]N-methylspiperone competition reported 115-fold higher affinity for D4R over D2R and 31-fold higher affinity over D3R for a related lead compound, with this compound showing a similar profile. acs.org When examined using [3H]-(R)-(+)-7-OH-DPAT competition, which favors the activated receptor state, the selectivity profile was 64-fold and 42-fold higher affinity for D4R over D2R and D3R, respectively. acs.org

Functionally, this compound showed no measurable agonist response on D2R-mediated β-arrestin recruitment and behaved as a low-affinity full antagonist. acs.org Furthermore, it exhibited very low potency and efficacy at the D3R. acs.org

The high selectivity profile of this compound makes it a valuable tool for investigating the specific roles of the D4 receptor without significant confounding effects from interactions with other dopamine receptor subtypes.

Here is a summary of the selectivity profile of this compound:

| Receptor Subtype | Selectivity Ratio (D4R vs. Subtype) | Assay Type | Source |

| D1R | > 1000-fold | In vitro binding | |

| D2R | > 1000-fold | In vitro binding | |

| D3R | 250-fold | In vitro binding | |

| D5R | > 1000-fold | In vitro binding | |

| D2R | 115-fold (affinity) | Radioligand competition ([3H]N-methylspiperone) | acs.org |

| D3R | 31-fold (affinity) | Radioligand competition ([3H]N-methylspiperone) | acs.org |

| D2R | 64-fold (affinity) | Radioligand competition ([3H]-(R)-(+)-7-OH-DPAT) | acs.org |

| D3R | 42-fold (affinity) | Radioligand competition ([3H]-(R)-(+)-7-OH-DPAT) | acs.org |

Neurophysiological Effects of Ro10 5824

Modulation of Brain Oscillatory Activity

Neural oscillations, rhythmic patterns of electrical activity in the brain, are fundamental to various cognitive processes. Ro10-5824, as a dopamine (B1211576) D4 receptor partial agonist, has been shown to influence these oscillations.

Effects on Gamma Band Activity in Cortical Regions (e.g., frontal cortex, hippocampus)

Gamma band activity (typically 30-100 Hz) is associated with cognitive functions such as attention, perception, and memory formation. Studies using quantitative electroencephalography (EEG) in common marmosets have investigated the effects of this compound on baseline gamma band activity in the frontal cortex. Systemic administration of this compound at doses of 1 and 3 mg/kg increased baseline gamma band activity in the frontal cortex. medchemexpress.comtargetmol.comnih.govresearchgate.net This increase in frontal cortex gamma activity is suggested to be a mechanism by which D4 receptor agonists may improve cognitive functions like attention and behavioral inhibition. nih.gov

Gamma oscillations are known to coordinate information transfer between brain regions, including the hippocampus and cortical areas. frontiersin.org They are present in both the hippocampus and entorhinal cortex, with different subtypes (slow and fast gamma) potentially involved in memory retrieval and encoding, respectively. frontiersin.org While direct studies explicitly detailing this compound's effects on hippocampal gamma activity were not prominently found in the immediate search results, the known role of D4 receptors in circuits involving the prefrontal cortex and hippocampus consensus.app suggests a potential for indirect modulation. Research indicates that D4 receptor activation can enhance delta and gamma oscillations in the prefrontal cortex and related circuits, potentially supporting communication between regions like the prefrontal cortex and hippocampus. consensus.app

Data Table: Effects of this compound on Frontal Cortex Gamma Activity

| Compound | Dose (mg/kg) | Effect on Frontal Cortex Gamma Activity | Species | Method | Citation |

| This compound | 1 | Increased baseline activity | Common Marmosets | qEEG | medchemexpress.comtargetmol.comnih.govresearchgate.net |

| This compound | 3 | Increased baseline activity | Common Marmosets | qEEG | medchemexpress.comtargetmol.comnih.govresearchgate.net |

Influence on Theta Oscillations

Theta oscillations (typically 4-12 Hz) are implicated in various cognitive processes, including learning, memory, and spatial navigation. Research suggests that dopamine D4 receptor activation can influence theta oscillations. While direct studies specifically on this compound's impact on theta oscillations were less prevalent in the search results compared to gamma activity, the broader context of D4 receptor modulation of neural oscillations provides insight. D4 receptor activation has been shown to enhance delta and gamma oscillations in circuits involving the prefrontal cortex and hippocampus consensus.app, and theta oscillations are also a critical component of hippocampal-cortical interactions related to memory and learning. jyu.finih.govbiorxiv.org Studies on D4 receptor agonists in general have explored their effects on delta and theta oscillations, suggesting a role in communication between the prefrontal cortex and hippocampus. consensus.app

Impact on Neural Network Synchronization and Excitability

Neural network synchronization, the coordinated timing of activity across populations of neurons, is crucial for efficient information processing. Excitability refers to the propensity of a neuron or network to fire action potentials. This compound, through its action on D4 receptors, can influence these network properties.

Dopamine D4 receptors are involved in controlling executive functions, which rely on coordinated activity within neural networks. nih.govresearchgate.net The ability of this compound to increase gamma band activity in the frontal cortex medchemexpress.comtargetmol.comnih.govresearchgate.net suggests an impact on the synchronization of neuronal firing within this region, as gamma oscillations reflect synchronized activity of neuronal ensembles. oatext.com The modulation of neural oscillations by this compound indicates an influence on the timing and coordination of neural activity within cortical networks. nih.gov The interplay between network structure and the dynamical properties of individual neurons, including their excitability, determines the degree of synchronization observed in neural networks. nih.gov While specific data on this compound's direct impact on measures of network excitability (beyond inferring from oscillatory changes) were not detailed, its role as a D4 partial agonist implies an alteration of neuronal signaling and, consequently, network excitability.

Behavioral and Cognitive Effects of Ro10 5824 in Preclinical Models

Nootropic Effects and Cognitive Enhancement

Investigations into the nootropic, or cognitive-enhancing, effects of Ro10-5824 have been conducted in several preclinical models, focusing on its influence on learning, memory, and executive functions.

Novel Object Exploration/Recognition

The novel object exploration or recognition task is a common paradigm used to assess recognition memory in rodents, based on their natural tendency to spend more time exploring a novel object compared to a familiar one neurofit.comconductscience.com. Studies have shown that this compound can increase novel object exploration in C57 mice psu.edunih.govresearchgate.netmdpi.com. This effect suggests that stimulation of dopamine (B1211576) D4 receptors may enhance novelty seeking and potentially recognition memory in certain genetic backgrounds psu.edunih.gov. While some studies support a role for D4 receptors in modulating novelty seeking and novel object exploration psu.edumdpi.com, others have reported no significant difference in novel object exploration between D4 receptor knockout mice and wild-type mice mdpi.com. The increased exploration observed with this compound in C57 mice is unlikely due to a decrease in memory retrieval or storage capacity psu.edu.

Object Retrieval Detour (ORD) Task Performance

The Object Retrieval Detour (ORD) task is a test used in non-human primates, such as common marmosets, to evaluate executive functions, including attention and behavioral inhibition researchgate.netnih.gov. Performance in this task is often measured by the success rate in retrieving a reward that requires navigating around a barrier researchgate.netnih.gov. Studies have demonstrated that this compound improves the performance of common marmosets in the ORD task researchgate.netnih.govnih.gov. Systemic administration of this compound has been shown to significantly increase the success rate in the difficult trial of the ORD task researchgate.netnih.govnih.gov. This improvement in executive function is associated with an increase in baseline gamma band activity in the frontal cortex, suggesting a potential neural mechanism underlying the cognitive benefits researchgate.netnih.gov.

Reversal of Cognitive Impairments (e.g., induced by specific pharmacological agents, sepsis)

Preclinical studies have investigated the ability of this compound to reverse cognitive deficits induced by pharmacological agents. This compound has been shown to reverse cognitive impairment induced by clozapine (B1669256) in the ORD task in marmosets nih.govresearchgate.net. These findings suggest that activation of the dopamine D4 receptor may improve executive function and could potentially contribute to the cognitive-enhancing effects observed nih.govresearchgate.net. Furthermore, preclinical studies with D4 receptor partial agonists, including this compound, have indicated their potential to reverse cognitive deficits in novel object recognition tests, suggesting a strategy for addressing cognitive impairments associated with conditions like schizophrenia mdpi.com. Another selective dopamine D4 receptor agonist, A-412997, has been shown to improve a temporally induced deficit in the rat novel object recognition task researchgate.net.

Exploratory Behavior and Novelty Seeking

Exploratory behavior and novelty seeking are fundamental behaviors in animals, crucial for survival and gathering information about the environment researchgate.net. Novelty seeking is also thought to be linked to susceptibility to drug abuse psu.edumdpi.comunl.edu. This compound has been shown to increase novel object exploration in C57 mice, supporting the hypothesis that stimulation of dopamine D4 receptors can enhance novelty seeking psu.edunih.govresearchgate.netmdpi.com. This effect appears to be dependent on genetic factors, as the same effect was not observed in DBA mice psu.edunih.gov. The increase in novel object exploration is consistent with observations that a lack of D4 receptors is associated with decreased novel object exploration in mice psu.edu. The assessment of novelty seeking in these studies often involves measuring the time spent investigating novel stimuli in a familiar environment psu.edunih.gov.

Modulation of Reward-Related Behavior and Drug-Maintained Responding

The role of dopamine D4 receptors in reward-related behavior and drug addiction has been an area of investigation, partly due to the association between novelty seeking and susceptibility to drug abuse psu.edumdpi.comunl.eduscispace.com. Preclinical studies have examined the effects of this compound on drug-maintained responding. Data from self-administration studies in nonhuman primates have shown that intravenous cocaine-maintained behavior is moderately, though not significantly, decreased by doses of the D4-selective partial agonist this compound researchgate.netnih.gov. These effects on cocaine self-administration were observed without comparable effects on food-maintained responding researchgate.netnih.gov. These findings suggest a potential role for D4 receptor modulation in behaviors related to substance use, although further research is needed to fully understand the complex interaction between D4 receptors and reward pathways nih.gov.

Studies in Animal Models of Neurological and Psychiatric Conditions

Preclinical studies utilizing animal models are crucial for evaluating the potential of compounds like this compound in addressing the behavioral and cognitive symptoms associated with neurological and psychiatric disorders. These models are designed to mimic specific aspects of human conditions, allowing for controlled investigation of drug effects. This compound, acting as a selective dopamine D4 receptor agonist, has been examined in models relevant to conditions such as schizophrenia, sepsis-induced cognitive dysfunction, cocaine use disorder, and Attention-Deficit/Hyperactivity Disorder (ADHD) researchgate.netnih.govresearchgate.netcuni.czacs.orgnih.govresearchgate.netplos.orgdbcls.jpnih.govfrontiersin.orgnih.govlivingwithschizophreniauk.orgresearchgate.netnih.govaging-us.comresearchgate.netresearchgate.net.

Cognitive Impairments in Schizophrenia Models

Cognitive deficits are a significant and often treatment-resistant aspect of schizophrenia nih.govfrontiersin.orgconsensus.app. Preclinical models, such as those using NMDA receptor antagonists like MK-801 or PCP, are employed to simulate these cognitive impairments in rodents researchgate.netresearchgate.netnih.govfrontiersin.orgnih.govlivingwithschizophreniauk.org. Studies have investigated the effects of this compound in these models to determine its potential to ameliorate cognitive dysfunction.

Research indicates that activation of the dopamine D4 receptor may improve executive function, a cognitive domain often impaired in schizophrenia researchgate.net. One study showed that this compound increased the success rate in a difficult trial and reversed cognitive impairment induced by clozapine in an animal model researchgate.net. Another study using common marmosets found that systemic administration of this compound significantly increased the success rate in an object retrieval detour (ORD) task, a measure of executive function acs.orgresearchgate.net. This effect was associated with an increase in baseline gamma band activity in the frontal cortex, which is thought to be involved in attention and behavioral inhibition researchgate.net.

Sepsis-Induced Cognitive Dysfunction

Sepsis, a life-threatening condition, can lead to long-term cognitive impairments in survivors nih.gov. Animal models of sepsis, such as those induced by cecal ligation and puncture (CLP), are used to study the underlying mechanisms and potential treatments for this cognitive dysfunction nih.gov.

Studies in a rat model of polymicrobial sepsis induced by CLP have shown that sepsis leads to cognitive impairments, accompanied by decreased expressions of parvalbumin (PV) and dopamine D4 receptors in the hippocampus nih.gov. These changes were also associated with decreased slow gamma oscillation band activity and reduced frequency of miniature inhibitory postsynaptic currents (mIPSCs). Treatment with the D4 receptor agonist this compound was able to reverse most of these abnormalities, including the cognitive impairments nih.gov. Specifically, this compound treatment prevented the decrease in freezing time in the contextual fear conditioning test and reversed the decreased novel object recognition ratio observed in septic rats nih.gov. These findings suggest that sepsis-induced cognitive impairments might involve the disruption of the hippocampal PV interneuron-mediated inhibitory network through a D4-receptor mechanism, which can be targeted by this compound nih.gov.

Cocaine Use Disorder Models

The dopamine system plays a significant role in drug addiction, including cocaine use disorder acs.org. Preclinical models, such as cocaine self-administration in rodents and nonhuman primates, are used to investigate compounds that may reduce drug-seeking behavior acs.org.

Studies have explored the effects of this compound, a D4-selective partial agonist, in models of cocaine use disorder. In nonhuman primates, this compound moderately decreased intravenous cocaine-maintained behavior, although this effect was not statistically significant. This effect was observed without comparable effects on food-maintained responding, suggesting some selectivity for drug-related behavior. Novel benzothiazole (B30560) analogues, including compound 16f which is a potent low-efficacy D4R partial agonist with good brain penetration, have also been investigated acs.org. Compound 16f dose-dependently decreased intravenous cocaine self-administration in rats, supporting the potential of targeting D4 receptors for the treatment of substance use disorders acs.org.

Attention-Deficit/Hyperactivity Disorder (ADHD) Models

ADHD is a neurodevelopmental disorder characterized by symptoms including hyperactivity, impulsivity, and inattention. The dopamine D4 receptor has been linked to ADHD, and animal models like the spontaneously hypertensive rat (SHR) are used to study potential treatments researchgate.netpsu.edunih.gov.

Synthetic Chemistry and Chemical Biology of Ro10 5824

Chemical Synthesis Pathways and Methodologies

The chemical synthesis of compounds containing the tetrahydropyridine (B1245486) core, a key structural feature of Ro10-5824, often involves various methodologies. Polysubstituted tetrahydropyridines can be synthesized through one-pot multicomponent reactions. researchgate.netias.ac.in These reactions typically involve the condensation of β-ketoesters, aldehydes, and aniline (B41778) derivatives. researchgate.netias.ac.in A range of catalysts have been explored to facilitate these transformations, including graphene oxide, zirconium tetrachloride, and bismuth nitrate. researchgate.netias.ac.inresearchgate.net The synthesis of related piperidine (B6355638) derivatives also employs cyclization techniques such as imino Diels-Alder and intramolecular Mannich reactions. dut.ac.za While these general methods are relevant to the structural class of this compound, specific published detailed synthetic pathways explicitly for this compound were not found in the provided search results.

Development of Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. This compound is recognized as a selective dopamine (B1211576) D4 receptor partial agonist. wikipedia.orgmedchemexpress.com This selectivity suggests that SAR studies likely played a role in its identification or optimization within a series of related compounds aimed at targeting the D4 receptor. This compound has been examined in studies alongside other ligands known to interact with the D4 receptor, such as ABT-724 and Ro10-4548. nih.gov While SAR investigations on related piperidine and tetrahydropyridine scaffolds, as well as studies focused on developing selective D4 ligands, have been conducted, detailed research findings specifically describing the synthesis and SAR of analogues and derivatives of this compound were not extensively available in the provided search results.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling techniques are valuable tools in modern drug discovery and chemical biology, offering insights into molecular properties and interactions. These approaches are widely applied to study the behavior of atoms and molecules, including the dynamics of chemical reactions and the function of biological macromolecules like proteins. ebsco.comschrodinger.com

Ligand-Receptor Binding Mechanism Elucidation

Computational methods are employed to elucidate the mechanisms by which ligands bind to their receptors. pressbooks.pub For G protein-coupled receptors (GPCRs), such as the dopamine D4 receptor which is a target of this compound, computational techniques like molecular docking can predict binding poses and affinities. Studies on other GPCRs have utilized molecular dynamics simulations to capture the process of ligand binding, revealing aspects like the pathway of entry into the binding pocket and associated energetic barriers. carlssonlab.org These computational approaches are pertinent to understanding how this compound interacts with the D4 receptor at a molecular level, although specific detailed computational studies focused solely on the this compound-D4 receptor binding mechanism were not prominently featured in the provided information.

Molecular Dynamics Simulations

Molecular dynamics simulations are computational techniques that simulate the physical movements of atoms and molecules over time. ebsco.com By modeling the forces governing atomic interactions, these simulations can provide dynamic insights into molecular behavior. ebsco.comnih.gov In the context of ligand-receptor interactions, molecular dynamics simulations can help understand the flexibility of both the ligand and the receptor, the stability of the binding complex, and conformational changes that occur upon binding. carlssonlab.org While the principles and application of molecular dynamics simulations are highly relevant to studying the interaction between this compound and the dopamine D4 receptor, specific detailed reports of such simulations performed on this particular complex were not extensively found in the provided search results.

Advanced Research Methodologies Applied to Ro10 5824 Studies

In Vitro Pharmacological Assays (e.g., Radioligand Binding, Functional Cell-Based Assays)

In vitro pharmacological assays are fundamental in determining the affinity, selectivity, and functional activity of a compound at specific molecular targets, such as receptors. For Ro10-5824, these assays have been crucial in establishing its profile as a dopamine (B1211576) D4 receptor (D4R) ligand.

Radioligand binding studies are a key technique used to quantify the binding affinity of a compound to a receptor. In studies involving this compound, this method has demonstrated its high affinity for the D4 receptor. Specifically, this compound showed a dissociation constant (Ki) of 5.2 ± 0.9 nM, indicating potent binding to the D4R. medchemexpress.com These studies also assessed the selectivity of this compound by measuring its affinity for other dopamine receptor subtypes. Findings revealed a significant selectivity profile, with this compound exhibiting approximately 250-fold selectivity for human D4R over human D3R and over 1000-fold selectivity over human D1, D2, and D5 receptors. medchemexpress.compsu.edu This high selectivity is a critical characteristic for a research tool aimed at isolating the effects mediated specifically by the D4 receptor. Radioligand binding assays typically utilize membrane preparations from cells expressing the target receptor, such as Chinese Hamster Ovary (CHO) cells stably expressing the human D4.4 receptor isoform. psu.edu

Functional cell-based assays are employed to assess the biological response elicited by a compound upon binding to its receptor, providing insight into whether the compound acts as an agonist, antagonist, or partial agonist. For this compound, 35S-GTPγS binding assays have been used to evaluate its functional activity at the D4 receptor. medchemexpress.compsu.edu This assay measures the activation of G proteins, which are coupled to dopamine receptors. Results from these assays have shown that this compound stimulates 35S-GTPγS binding with an EC50 value of 205 ± 67 nM and a maximal induction of 36 ± 4% above basal levels. medchemexpress.compsu.edu This level of maximal induction, relative to a full agonist, supports the classification of this compound as a partial agonist at the D4 receptor. psu.edu Functional assays like 35S-GTPγS binding are considered valuable for detecting partial agonism compared to other methods such as cAMP accumulation assays. psu.edu Control experiments using untransfected CHO cells confirmed that the observed stimulation was dependent on the presence of the D4.4 receptor. psu.edu

The findings from these in vitro pharmacological assays are summarized in the table below:

| Assay Type | Target Receptor | Key Finding | Value |

| Radioligand Binding | Human D4R | Binding Affinity (Ki) | 5.2 ± 0.9 nM |

| Radioligand Binding | Human D3R | Selectivity vs. D3R | ~250-fold |

| Radioligand Binding | Human D1, D2, D5R | Selectivity vs. D1, D2, D5R | >1000-fold |

| Functional (35S-GTPγS) | Human D4R | Functional Potency (EC50) | 205 ± 67 nM |

| Functional (35S-GTPγS) | Human D4R | Maximal Induction above Basal | 36 ± 4% |

These in vitro studies provide a foundational understanding of how this compound interacts with the dopamine D4 receptor at a molecular level, characterizing it as a selective partial agonist.

In Vivo Behavioral Paradigms

In vivo behavioral paradigms are essential for investigating the effects of compounds like this compound on complex behaviors in living organisms. These studies help to translate the in vitro pharmacological profile into observable behavioral outcomes and explore the functional role of the targeted receptor in specific behaviors.

One prominent behavioral paradigm used to study this compound is the novel object exploration test. This test is commonly used in rodents to assess novelty seeking and exploratory behavior, which are thought to involve dopaminergic systems, including the D4 receptor. psu.edunih.gov Studies using this paradigm in mice, specifically the C57BL/6J strain, have shown that administration of this compound can increase the time spent exploring a novel object in a familiar open field. psu.edunih.gov This effect suggests that activation of D4 receptors by this compound can enhance novelty-seeking behavior. psu.edunih.gov Interestingly, this effect appears to be strain-dependent, as the same effect was not observed in DBA/1J mice, highlighting the influence of genetic background on the behavioral response to D4 receptor modulation. psu.edunih.gov The novel object test is considered a useful model for measuring approach-avoidance behaviors in response to novel stimuli. researchgate.net

Another behavioral task where this compound has been investigated is the object retrieval detour (ORD) task, particularly in common marmosets. nih.gov This task is used to evaluate executive functions, including cognitive flexibility and problem-solving. Studies in common marmosets have demonstrated that systemic administration of this compound can significantly increase the success rate in the ORD task. nih.gov This finding suggests a role for D4 receptor activation in improving performance in tasks requiring executive function. nih.gov

Behavioral paradigms provide valuable insights into the complex effects of this compound on behavior, suggesting its involvement in novelty seeking and executive functions.

Microdialysis for Neurotransmitter Level Monitoring

Microdialysis is a technique used to measure the concentration of neurotransmitters and other molecules in the extracellular fluid of the brain in living animals, including freely moving rodents. criver.comnih.govfrontiersin.org This method is invaluable for understanding how compounds affect neurotransmitter release, reuptake, and metabolism in specific brain regions.

While the provided search results mention microdialysis as a technique for monitoring neurotransmitter levels and its application in neuroscience research, including in knockout mice studies, there is no specific data presented on the direct application of microdialysis to measure neurotransmitter changes induced by this compound administration. criver.comnih.govfrontiersin.orgsci-hub.se However, given that this compound is a dopamine receptor agonist, microdialysis could theoretically be used to investigate its potential effects on dopamine release or the release of other neurotransmitters in brain regions where D4 receptors are expressed. This technique allows for the collection of dialysate samples over time, which can then be analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations. nih.gov Microdialysis can also be combined with behavioral assays or electrophysiology to correlate neurotransmitter changes with behavioral or electrical activity. criver.com

Although specific findings for this compound are not detailed in the provided context, microdialysis remains a relevant methodology for future studies aiming to elucidate the neurochemical mechanisms underlying the behavioral and electrophysiological effects of this compound by monitoring extracellular neurotransmitter dynamics.

Genetic Manipulation and Knockout Models in Dopamine Receptor Research

Genetic manipulation techniques, particularly the use of knockout models, have been instrumental in understanding the specific roles of individual dopamine receptor subtypes, including the D4 receptor, in behavior and neurophysiology. These models involve genetically altering an animal to reduce or eliminate the expression of a specific gene, allowing researchers to study the consequences of this genetic deficiency.

Dopamine D4 receptor knockout (D4R -/-) mice have been utilized to investigate the behavioral functions of the D4 receptor. Studies comparing D4R knockout mice with wild-type (D4R +/+) mice have provided valuable insights into the behaviors modulated by this receptor. For instance, D4R knockout mice have been reported to exhibit reduced exploration of novel stimuli compared to their wild-type counterparts. nih.govnih.govmdpi.com This finding aligns with the results from pharmacological studies using this compound, which showed that activating the D4 receptor with this agonist increased novel object exploration in certain mouse strains. psu.edunih.govmdpi.com The reduced novelty seeking in D4R knockout mice further supports the hypothesis that D4 receptors play a critical role in modulating responses to novelty. nih.govnih.gov

Genetic manipulation in the context of dopamine receptors also includes studies examining the impact of genetic polymorphisms, such as the variable number of tandem repeats (VNTR) in the human DRD4 gene, on behavior and susceptibility to certain conditions. nih.govmdpi.com While not directly involving this compound administration in these specific genetic models, the existence and study of these polymorphisms underscore the importance of genetic factors in D4 receptor function and highlight the relevance of pharmacological tools like this compound for probing the behavioral consequences of altered D4 receptor activity. nih.govmdpi.com

Furthermore, genetic manipulation can be combined with other techniques, such as microdialysis or electrophysiology, to investigate the neurochemical and electrophysiological correlates of D4 receptor deficiency or altered function. Studies using D4R knockout mice have, for example, demonstrated increased cortical hyperexcitability in the frontal cortex, suggesting a role for D4Rs in regulating neurotransmission in this area. mdpi.com

The use of genetic manipulation and knockout models provides complementary evidence to pharmacological studies with compounds like this compound, helping to solidify the understanding of the specific contributions of the D4 receptor to various behaviors and neural processes.

Future Directions and Research Gaps in Ro10 5824 Research

Elucidating Complex Receptor Interactions and Downstream Signaling Cascades

While Ro10-5824 is known to selectively target and activate D4 receptors, the intricacies of its interactions with the receptor and the subsequent downstream signaling cascades are not fully mapped out medchemexpress.comscbt.com. This compound functions as a partial agonist at the D4R, stimulating 35S-GTPγS binding and showing high affinity binding medchemexpress.compsu.edu. The activation of D4 receptors can influence various intracellular processes, including the inhibition of adenylyl cyclase, stimulation of K+ channels, and modulation of MAP kinase signaling tocris.comnih.gov.

Further research is needed to precisely characterize the conformational changes induced by this compound binding to the D4 receptor and how these changes differentially activate or modulate various signaling pathways. Studies have shown that D2-like receptors, including D4R, can influence G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are important regulators of cellular excitability tocris.comnih.gov. This compound has been shown to induce synaptic depression, similar to other D4R agonists, in studies examining synaptic plasticity researchgate.net. Additionally, investigations into potential interactions or cross-talk between D4 receptors and other receptor systems, such as adrenergic receptors, when co-activated with this compound are crucial for a comprehensive understanding of its cellular effects plos.org. For instance, co-activation of D4 receptors with α1B or β1 adrenergic receptors in co-expressing cells led to an inhibition of ERK 1/2 and Akt/PKB activation induced by adrenergic agonists in the presence of this compound plos.org.

A more detailed understanding of these complex interactions and the resulting signaling cascades is essential for predicting the full spectrum of this compound's biological effects and identifying potential off-target mediated effects.

Exploring Broader Therapeutic Applications Based on Preclinical Efficacy

Preclinical studies have indicated that this compound possesses nootropic effects and increases novel object exploration in mice, suggesting a role in novelty seeking behavior wikipedia.orgpsu.edu. Activation of D4 receptors has been linked to improved cognitive function in animal models researchgate.netoup.com. For example, this compound increased the success rate in a cognitive test and potentiated the effect of lurasidone (B1662784) in marmosets researchgate.nettermedia.pl. This preclinical evidence suggests potential therapeutic applications beyond its initial investigation.

Future research should systematically explore the efficacy of this compound in a wider range of preclinical models of cognitive deficits, attention disorders, and other neuropsychiatric conditions where D4R is implicated. This could include models of Alzheimer's disease, substance use disorders, and depression, where novel D4R-selective ligands are being investigated researchgate.netresearchgate.net. While some studies have explored D4R ligands in the context of substance abuse and eating disorders, the specific potential of this compound in these areas warrants further dedicated investigation researchgate.netsemanticscholar.orgmdpi.com.

Further detailed research findings from preclinical studies could be compiled into data tables to provide a clear overview of the observed effects of this compound across different animal models and behavioral paradigms.

| Animal Model | Observed Effect of this compound | Reference |

| C57 mice | Increased novel object exploration | psu.edu |

| Common marmosets | Increased success rate in cognitive test, potentiated lurasidone effect | researchgate.nettermedia.pl |

| Rats | Lack of effect on reward-related behavior | researchgate.net |

| Hippocampus (in vitro/ex vivo) | Induction of synaptic depression | researchgate.net |

Addressing Genetic and Strain-Specific Variability in this compound Responses

Research has indicated that responses to pharmacological agents can be influenced by genetic factors and variations between different strains of laboratory animals psu.eduberkeley.edunih.gov. Studies on this compound have sometimes utilized different mouse strains, such as C57BL/6J and DBA/1J, and observed variations in responses to novelty exploration psu.edu.

Future research should systematically investigate the impact of genetic variability and strain differences on the behavioral and physiological responses to this compound. This could involve studies using diverse animal models and potentially exploring the effects of known polymorphisms in the DRD4 gene, which encodes the D4 receptor and has been associated with various neuropsychiatric conditions and can influence responses to dopaminergic drugs nih.govsemanticscholar.org. Understanding how genetic background influences this compound's efficacy and pharmacological profile is crucial for identifying potential patient populations who might benefit most from D4R-targeted therapies and for predicting variability in clinical responses.

Q & A

Q. What are the primary pharmacological mechanisms of Ro10-5824 in modulating D4 dopamine receptor activity?

this compound exhibits partial agonist or antagonist behavior depending on receptor conformation and experimental conditions. Functional assays (e.g., inhibition of forskolin-induced cAMP accumulation) demonstrate its ability to block dopamine-mediated signaling in wild-type D4 receptors, while acting as an antagonist in mutants like D4-S5.42A and D4-S5.43A . Methodologically, receptor binding assays and cAMP quantification are critical for characterizing its dose-response profiles.

Q. What experimental models are appropriate for studying this compound's receptor interactions?

Use transfected cell lines expressing wild-type or site-directed mutant D4 receptors (e.g., D4-S5.42A) to isolate ligand-receptor interactions. Pair radioligand displacement assays with functional readouts (e.g., cAMP inhibition) to differentiate binding affinity from efficacy. Include controls with known agonists (e.g., PD168,077) and antagonists (e.g., L-750,667) to validate assay sensitivity .

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to standardized protocols for receptor expression, ligand preparation, and functional assays. Report detailed methodologies, including buffer compositions, incubation times, and equipment specifications. Use supplementary materials for extended datasets (e.g., full dose-response curves for multiple mutants) to avoid overcrowding primary figures .

Advanced Research Questions

Q. How do mutations in transmembrane domain serines (e.g., S5.42A) alter this compound's functional outcomes?

Mutations like S5.42A disrupt hydrogen-bonding networks critical for ligand-receptor stabilization. For this compound, this reduces agonist efficacy and shifts its role to competitive antagonism. Employ molecular dynamics simulations alongside mutagenesis to map residue-specific interactions. Validate findings with Schild analysis to quantify antagonist potency shifts .

Q. What strategies resolve contradictions in this compound's reported agonist/antagonist duality?

Discrepancies arise from assay conditions (e.g., cAMP vs. β-arrestin recruitment) and receptor isoforms. Conduct parallel experiments using multiple functional endpoints and receptor subtypes. For example, this compound antagonizes dopamine in cAMP assays but may show partial agonism in β-arrestin pathways. Use pathway-selective inhibitors (e.g., Gαi/o blockers) to dissect signaling bias .

Q. How should researchers design studies to compare this compound with structurally related ligands (e.g., ABT-724)?

Perform head-to-head assays under identical conditions, controlling for receptor density and coupling efficiency. Use normalized response metrics (e.g., % inhibition of maximal agonist effect) to account for system variability. Include statistical comparisons of EC₅₀/IC₅₀ values and Hill coefficients to assess potency and cooperativity differences .

Q. What analytical methods are optimal for interpreting this compound's non-linear dose-response data?

Apply non-linear regression models (e.g., variable slope sigmoidal curves) to fit partial agonist/antagonist profiles. Use F-test comparisons to determine if a two-site model better explains biphasic responses. Report confidence intervals for fitted parameters and validate with bootstrap resampling .

Q. How can researchers address this compound's limited solubility in in vitro assays?

Optimize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and validate ligand stability via HPLC or mass spectrometry. Include vehicle controls and solubility-enhancing agents (e.g., cyclodextrins) where necessary. Pre-treat cells with phosphodiesterase inhibitors (e.g., IBMX) to amplify cAMP signals in low-solubility conditions .

Methodological and Ethical Considerations

Q. What statistical power calculations are needed for this compound dose-response experiments?

Perform a priori power analysis using pilot data to determine sample size. For cAMP assays, assume a minimum detectable effect size of 20% inhibition with α=0.05 and β=0.2. Use repeated-measures ANOVA for longitudinal data and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers document negative or inconclusive results with this compound?

Publish full datasets in supplementary materials, including raw cAMP measurements and receptor expression levels. Discuss potential confounders (e.g., batch-to-batch ligand variability) and propose follow-up experiments. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enable meta-analyses .

Q. What ethical guidelines apply to studies using this compound in animal models?

Follow institutional animal care protocols for dosing, anesthesia, and euthanasia. Justify species selection (e.g., transgenic mice expressing human D4 receptors) and minimize cohort sizes via Bayesian adaptive designs. Disclose conflicts of interest related to ligand sourcing or patents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.